REACTION_CXSMILES
|
N[C:2]1SC=C(/C(=N/OC)/C(O)=O)N=1.O.ON1C2C=CC=CC=2N=N1.C1(N=[C:32]=[N:33][CH:34]2[CH2:39][CH2:38][CH2:37][CH2:36][CH2:35]2)CCCCC1>CN(C)C=O>[CH3:2][N:33]([CH3:32])[C:34]1[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)/C(/C(=O)O)=N/OC
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
7-amino-3-(2,3-cyclopenteno-4-carbamoyl-1-pyridinium)methyl-3-cephem-4-carboxylate hydroiodic acid
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The obtained white solid was filtered
|
Type
|
TEMPERATURE
|
Details
|
the filtrate was cooled to 0° C
|
Type
|
ADDITION
|
Details
|
The filtrate was added
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.7 mmol | |
AMOUNT: VOLUME | 1.6 mL | |
YIELD: CALCULATEDPERCENTYIELD | 254% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |